3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid
Overview
Description
3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is a heterocyclic compound that features a fused imidazo-pyridine ring system with a bromine atom at the 3-position and a carboxylic acid group at the 1-position
Mechanism of Action
Mode of Action
It is synthesized from α-bromoketones and 2-aminopyridine under certain reaction conditions . The synthesis involves a one-pot tandem cyclization/bromination process
Biochemical Pathways
The compound is part of a class of molecules known as aminopyridines, which serve as pharmacophores for many molecules with significant biological and therapeutic value
Result of Action
As the compound is part of the aminopyridines class of molecules, it may have varied medicinal applications . .
Biochemical Analysis
Biochemical Properties
3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, it can act as an inhibitor for certain enzymes, thereby modulating their activity and influencing biochemical pathways. The interactions between this compound and these enzymes are often characterized by binding to the active sites, leading to changes in enzyme conformation and function .
Cellular Effects
The effects of this compound on cellular processes are diverse and depend on the cell type and context. In various cell lines, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling molecules such as kinases and phosphatases, leading to alterations in downstream signaling cascades. Additionally, this compound can affect gene expression by interacting with transcription factors or epigenetic modifiers, thereby influencing cellular functions and metabolic processes .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves binding interactions with biomolecules, such as proteins and nucleic acids. This binding can lead to enzyme inhibition or activation, depending on the context. For instance, the compound may inhibit enzymes by occupying their active sites, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by interacting with DNA or RNA, leading to changes in transcriptional or translational processes .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are influenced by its stability and degradation over time. Studies have shown that this compound remains stable under certain conditions, but can degrade when exposed to specific environmental factors such as light or heat. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. Low to moderate doses of the compound have been shown to exert beneficial effects, such as modulating enzyme activity and improving metabolic functions. High doses can lead to toxic or adverse effects, including cellular damage and organ toxicity. These threshold effects highlight the importance of dosage optimization in therapeutic applications of this compound .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux. This compound can influence the levels of metabolites by modulating enzyme activity, thereby affecting overall metabolic balance. For instance, it may inhibit key enzymes in metabolic pathways, leading to the accumulation or depletion of specific metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the localization and accumulation of the compound in target tissues, influencing its bioavailability and efficacy. The compound’s distribution can also be affected by factors such as tissue permeability and binding affinity to cellular components .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression, or to the mitochondria, where it can affect metabolic processes .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid can be synthesized through a chemodivergent approach from α-bromoketones and 2-aminopyridines. The reaction involves a one-pot tandem cyclization/bromination process in ethyl acetate with tert-butyl hydroperoxide (TBHP) as the oxidant. The cyclization to form the imidazo-pyridine ring is promoted by bromination, and no base is required .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scalable synthesis using the aforementioned chemodivergent method. The reaction conditions are optimized for large-scale production by adjusting the concentration of reagents and reaction time.
Types of Reactions:
Substitution Reactions: The bromine atom at the 3-position can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of diverse derivatives.
Cyclization Reactions: The compound can participate in further cyclization reactions to form more complex fused ring systems.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or oxidized to a carboxylate salt under appropriate conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or amines can be used under mild conditions.
Cyclization: Catalysts like palladium or copper can facilitate cyclization reactions.
Oxidation/Reduction: Common oxidizing agents include potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products:
- Substituted imidazo[1,5-a]pyridine derivatives
- Fused polycyclic compounds
- Alcohols and carboxylate salts
Scientific Research Applications
3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: The compound is used as an intermediate in the synthesis of complex organic molecules.
Material Science: Its unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
- 3-Bromoimidazo[1,2-a]pyridine-1-carboxylic acid
- 3-Bromoimidazo[1,2-a]pyridine-6-carboxylic acid
- N-(pyridin-2-yl)amides
Comparison: 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid is unique due to its specific ring fusion and substitution pattern. Compared to 3-Bromoimidazo[1,2-a]pyridine derivatives, it has a different electronic distribution and steric profile, which can influence its reactivity and biological activity. The presence of the carboxylic acid group at the 1-position also distinguishes it from other similar compounds, providing unique opportunities for further functionalization and application in various fields .
Properties
IUPAC Name |
3-bromoimidazo[1,5-a]pyridine-1-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O2/c9-8-10-6(7(12)13)5-3-1-2-4-11(5)8/h1-4H,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPWMZWDPDKBVGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C(N2C=C1)Br)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60680928 | |
Record name | 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119512-48-9 | |
Record name | 3-Bromoimidazo[1,5-a]pyridine-1-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60680928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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